molecular formula C22H23N5OS B6459625 2-methyl-3-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2549037-87-6

2-methyl-3-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6459625
CAS No.: 2549037-87-6
M. Wt: 405.5 g/mol
InChI Key: FOFGDUZLMOHSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-3-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidine core fused with a dihydroquinazolinone scaffold. Its structure includes a piperidinylmethyl bridge connecting the thienopyrimidine and quinazolinone moieties, with a methyl substituent at the 7-position of the thienopyrimidine ring.

Properties

IUPAC Name

2-methyl-3-[[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-14-12-29-20-19(14)23-13-24-21(20)26-9-7-16(8-10-26)11-27-15(2)25-18-6-4-3-5-17(18)22(27)28/h3-6,12-13,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFGDUZLMOHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(CC3)CN4C(=NC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The compound’s thieno[3,2-d]pyrimidine core is shared with several kinase inhibitors described in patent literature. For example, 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (compound 101 in EP 2 402 347 A1) also employs a thienopyrimidine scaffold but substitutes the quinazolinone with a morpholine group and a benzoimidazole moiety, likely altering target specificity . Similarly, pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 8-(4-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one) replace the thienopyrimidine with a pyridopyrimidine system, reducing sulfur-mediated lipophilicity but retaining piperidine-based substitutions for enhanced bioavailability .

Substituent Analysis

  • Piperidine/Piperazine Linkers : The piperidinylmethyl bridge in the target compound is analogous to substituents in 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (), which uses a dichlorobenzyl-piperidine group to improve hydrophobic interactions with target proteins . The absence of halogenated substituents in the target compound may reduce off-target binding but could limit potency against certain kinase isoforms.
  • Quinazolinone vs. Pyrazolyl Groups: The dihydroquinazolinone moiety distinguishes the target compound from pyrazolyl-substituted analogs (e.g., ). Quinazolinones are associated with EGFR inhibition, suggesting a divergent therapeutic profile compared to pyrazolyl-pyrimidinones, which often target PI3K or mTOR pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Hypothesized Target Reference
2-Methyl-3-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one Thieno[3,2-d]pyrimidine Piperidinylmethyl, Dihydroquinazolinone Kinases (e.g., EGFR)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Morpholine, Benzoimidazole, Methanesulfonyl PI3K/mTOR
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone Dichlorobenzyl-piperidine, Pyrazolyl CDK/Cancer Targets
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone Dimethoxyphenyl, Ethylpiperazine Serine/Threonine Kinases

Research Findings and Implications

  • Target Prediction: Tools like SimilarityLab () could identify the target compound’s analogs and predict kinase targets based on consensus activity profiles of thienopyrimidine derivatives .
  • Structure-Activity Relationship (SAR): The piperidinylmethyl linker and quinazolinone moiety may synergize to enhance selectivity for tyrosine kinases over lipid kinases, contrasting with pyrido-pyrimidinones’ broader activity .
  • Therapeutic Potential: While direct activity data for the target compound is absent in the evidence, structural parallels to patented kinase inhibitors () suggest applications in oncology or inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.